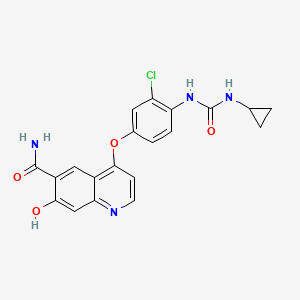

O-Demethyl Lenvatinib

概要

説明

O-Demethyl Lenvatinib is a complex organic compound known for its significant biological activities. This compound is part of the quinolinecarboxamide family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .

作用機序

Target of Action

The primary target of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for tumor growth and metastasis .

Mode of Action

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide acts as a receptor tyrosine kinase inhibitor . It blocks the activation of VEGFR2 by VEGF, resulting in the inhibition of the VEGF receptor signal transduction pathway . This leads to decreased vascular endothelial cell migration and proliferation, and induces vascular endothelial cell apoptosis .

Biochemical Pathways

The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide prevents the formation of new blood vessels, thereby inhibiting tumor growth and progression .

Result of Action

The result of the action of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is the inhibition of angiogenesis, leading to a decrease in tumor growth and progression . By preventing the formation of new blood vessels, the compound starves the tumor of the nutrients and oxygen it needs to grow .

生化学分析

Biochemical Properties

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes. It primarily interacts with VEGFR2 and VEGFR3, inhibiting their kinase activities. This inhibition leads to the disruption of the VEGF receptor signal transduction pathway, which is essential for vascular endothelial cell migration, proliferation, and survival . The compound’s interaction with these receptors results in decreased vascular endothelial cell migration and proliferation, ultimately leading to apoptosis.

Cellular Effects

The effects of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide on various cell types are profound. It influences cell function by inhibiting key signaling pathways, such as the VEGF pathway. This inhibition affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in endothelial cells . Additionally, the compound’s impact on cell signaling pathways can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide exerts its effects through binding interactions with VEGFR2 and VEGFR3. By binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the VEGF signaling pathway, leading to decreased endothelial cell migration, proliferation, and survival. The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of VEGFR signaling, leading to prolonged effects on endothelial cell function.

Dosage Effects in Animal Models

The effects of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits VEGFR signaling, reducing tumor growth and angiogenesis . Higher doses may lead to toxic or adverse effects, such as off-target interactions and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects.

Metabolic Pathways

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic profiles.

Transport and Distribution

The transport and distribution of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on VEGFR signaling. The compound’s distribution within tissues can influence its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is essential for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the plasma membrane, where it interacts with VEGFRs, or to the nucleus, where it modulates gene expression. The compound’s subcellular localization can influence its efficacy and specificity in inhibiting VEGFR signaling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Lenvatinib involves multiple steps. One common method includes the reaction of 3-chloro-4-aminophenol with cyclopropyl isocyanate to form the intermediate compound. This intermediate is then reacted with 7-hydroxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization and purification steps to obtain the compound in its desired form .

化学反応の分析

Types of Reactions

O-Demethyl Lenvatinib undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

科学的研究の応用

O-Demethyl Lenvatinib has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-cancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

類似化合物との比較

Similar Compounds

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide: Similar structure but with a methoxy group instead of a hydroxy group.

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-ethoxy-6-quinolinecarboxamide: Similar structure but with an ethoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of O-Demethyl Lenvatinib lies in its specific functional groups, which confer distinct biological activities. The presence of the hydroxy group at the 7th position enhances its ability to form hydrogen bonds, increasing its binding affinity to molecular targets .

生物活性

O-Demethyl lenvatinib, a metabolite of the multi-targeted tyrosine kinase inhibitor lenvatinib, has garnered attention for its biological activity, particularly in the treatment of various cancers, including hepatocellular carcinoma (HCC) and differentiated thyroid cancer (DTC). This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Lenvatinib and its metabolite this compound exert their effects primarily through the inhibition of several receptor tyrosine kinases. These include:

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition prevents angiogenesis, a critical process for tumor growth.

- Fibroblast Growth Factor Receptors (FGFRs) : Targeting these receptors disrupts pathways essential for tumor proliferation.

- Platelet-Derived Growth Factor Receptor (PDGFR) and RET : These are involved in cell signaling pathways that promote cancer cell survival and proliferation.

The inhibition of these pathways results in reduced tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, lenvatinib is rapidly absorbed with peak plasma concentrations typically occurring within 1 to 4 hours.

- Metabolism : this compound is primarily formed via cytochrome P450 enzymes, notably CYP1A1, CYP1A2, CYP2B6, and CYP3A4. This metabolic pathway is crucial for understanding drug interactions and individual variability in response to therapy .

- Excretion : The drug is predominantly eliminated through feces, with urinary excretion being minimal .

Case Studies and Clinical Trials

-

Hepatocellular Carcinoma (HCC) :

A real-world study involving 1,325 patients treated with lenvatinib reported a median overall survival (OS) of 16.1 months. The overall response rate was 38.5%, indicating substantial efficacy in advanced HCC cases . In this cohort, adverse events were common but manageable. -

Differentiated Thyroid Cancer (DTC) :

In a phase III trial comparing lenvatinib to a placebo in patients with radioactive iodine-refractory DTC, the treatment group exhibited a median progression-free survival (PFS) of 18.3 months and an overall response rate of 64.8% . These findings underscore the effectiveness of lenvatinib in managing advanced thyroid cancers.

Data Table: Summary of Clinical Findings

| Study/Trial | Population Size | Median OS (months) | Overall Response Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| Real-Life Study on HCC | 1,325 | 16.1 | 38.5 | 75.2 |

| Phase III Trial on DTC | 392 | Not specified | 64.8 | Not specified |

| Prospective Study on HCC | 59 | 19.7 (Child-Pugh A) | Not specified | High incidence in Child-Pugh B |

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects that can impact patient quality of life:

特性

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZZOIWZFIDBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417717-04-5 | |

| Record name | Lenvatinib metabolite M2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417717045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-HYDROXY-6-QUINOLINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269N24780P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。